Cas no 43142-81-0 (Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate)

Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate
- 1-Methyl-6-chloro-1H-indole-2-carboxylic acid ethyl ester
- ethyl 6-chloro-1-methylindole-2-carboxylate
- Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate
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- Inchi: 1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-4-5-9(13)7-10(8)14(11)2/h4-7H,3H2,1-2H3
- InChI Key: QMVJTCIUKISOGR-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C=C(C(=O)OCC)N(C)C=2C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Topological Polar Surface Area: 31.2
Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM256326-5g |
Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate |
43142-81-0 | 95% | 5g |
$830 | 2023-02-02 | |
Chemenu | CM256326-5g |
Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate |
43142-81-0 | 95% | 5g |
$830 | 2021-08-04 |
Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate
Recent Advances in the Research of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate (CAS: 43142-81-0)
Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate (CAS: 43142-81-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique indole scaffold and functional group modifications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate as a precursor for the synthesis of indole-based kinase inhibitors. The study demonstrated that modifications at the 6-chloro and 1-methyl positions significantly influenced the compound's binding affinity to specific kinase targets, paving the way for the development of more selective and potent inhibitors. The findings underscore the versatility of this indole derivative in drug discovery.
Another notable research effort, reported in Bioorganic & Medicinal Chemistry Letters, investigated the antimicrobial properties of derivatives synthesized from Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate. The study revealed that certain derivatives exhibited promising activity against drug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells. These results suggest potential applications in addressing the growing challenge of antimicrobial resistance.
Recent advancements in synthetic methodologies have also been reported. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate, achieving higher yields and purity while reducing environmental impact. This development is particularly relevant for industrial-scale production, ensuring consistent quality and availability for further research and development.
In the context of drug discovery, computational studies have leveraged the structural features of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate to design novel compounds with improved pharmacokinetic properties. Molecular docking and dynamics simulations have provided insights into the compound's interactions with various biological targets, facilitating rational drug design approaches.
Looking ahead, ongoing research continues to explore the potential of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate in diverse therapeutic areas, including oncology, infectious diseases, and neurological disorders. Its structural flexibility and demonstrated biological activities make it a valuable scaffold for medicinal chemistry research. Future studies are expected to focus on optimizing its derivatives for enhanced efficacy, selectivity, and safety profiles.
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